2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structural features and diverse applications in scientific research. It possesses the molecular formula and a molecular weight of 178.20 g/mol. The compound is classified as a pyrazolo[1,5-a]pyridine derivative, which is notable for its potential pharmacological properties.
The compound's IUPAC name reflects its structure, indicating the presence of two methyl groups at the 2 and 7 positions of the pyrazolo ring and a carboxylic acid group at the 3 position. Its chemical identity is further confirmed by its CAS number, 143803-85-4, which is a unique identifier used for chemical substances.
The synthesis of 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo ring structure.
Methods:
Technical details regarding reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yield and purity.
The molecular structure of 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be described using various chemical representation systems:
InChI=1S/C10H10N2O2/c1-6-4-3-5-8(11-12-6)9(13)10(14)15/h3-5H,1-2H3,(H,13,14)
CC1=CC=CC2=C(C=NN12)C(=O)O
These representations provide insight into the connectivity of atoms within the molecule and allow for computational modeling and visualization.
The reactivity of 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid includes various chemical transformations that are typical for heterocyclic compounds:
Technical details regarding reaction mechanisms and conditions are essential for understanding these transformations.
The mechanism of action for compounds like 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. Research suggests that derivatives of pyrazolo compounds exhibit a range of pharmacological activities including anti-inflammatory and anti-tumor effects.
Data from pharmacological studies provide insights into efficacy and potential side effects.
The physical and chemical properties of 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid include:
Further analyses may include spectroscopic methods (NMR, IR) to elucidate structural characteristics.
The scientific applications of 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: